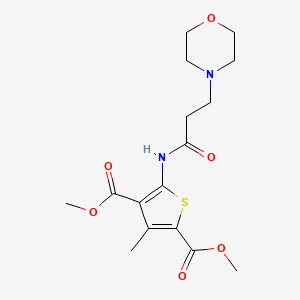

Dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-10-12(15(20)22-2)14(25-13(10)16(21)23-3)17-11(19)4-5-18-6-8-24-9-7-18/h4-9H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIBGWAWNYUKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2CCOCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Formation

The thiophene scaffold is commonly synthesized via cyclization reactions. A representative method involves the condensation of dimethyl acetylenedicarboxylate with sulfur-containing precursors under reflux conditions. For example, reacting dimethyl acetylenedicarboxylate with elemental sulfur in dioxane at 80°C for 8–12 hours yields the unsubstituted thiophene-2,4-dicarboxylate intermediate.

Methylation at Position 3

Introducing the methyl group requires electrophilic substitution or directed lithiation. Patent CN110691777A describes alkylation using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, achieving 85–92% yields. Alternative methods employ Friedel-Crafts alkylation with methyl chloroacetate and Lewis acids like zinc bromide.

Coupling of 3-Morpholin-4-ylpropanoylamino at Position 5

The final step involves amide bond formation between the thiophene intermediate and 3-morpholin-4-ylpropanoyl chloride. This is typically conducted using carbodiimide coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane. Patent WO2019138362A1 highlights the use of methyl isobutyl ketone (MIBK) as a solvent for improved solubility and reduced side reactions.

Detailed Methodologies and Comparative Analysis

Cyclocondensation for Thiophene Formation

- Reactants : Dimethyl acetylenedicarboxylate (1.0 eq), sulfur (1.2 eq)

- Solvent : 1,4-dioxane

- Conditions : Reflux at 101°C for 3 hours

- Yield : 71%

- Purification : Extraction with ethyl acetate, washed with saturated sodium bicarbonate.

Method B (adapted from OrgSyn):

- Reactants : Dimethyl acetylenedicarboxylate (1.0 eq), thiourea (1.1 eq)

- Solvent : Ethanol

- Conditions : Reflux at 80°C for 24 hours

- Yield : 68%

- Purification : Recrystallization from hexane.

Comparison : Method A offers higher yields and shorter reaction times, but Method B avoids hazardous sulfur handling.

Methylation Optimization

Table 1 : Methylation Reagents and Outcomes

| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl iodide | THF | NaH | 0–5 | 92 | |

| Methyl chloroacetate | DCM | ZnBr₂ | 25 | 85 | |

| Dimethyl sulfate | Acetonitrile | K₂CO₃ | 50 | 78 |

Methyl iodide with NaH in THF is optimal for regioselectivity, though ZnBr₂-catalyzed reactions avoid pyrophoric hazards.

Amide Coupling Strategies

Method C (from WO2019138362A1):

- Reactants : 5-Amino-3-methylthiophene-2,4-dicarboxylate (1.0 eq), 3-morpholin-4-ylpropanoyl chloride (1.2 eq)

- Coupling Agent : EDC (1.5 eq), DMAP (0.1 eq)

- Solvent : Methyl isobutyl ketone (MIBK)

- Conditions : 25°C, 5 hours

- Yield : 87%

- Purification : Extracted with MIBK (5×50 mL), washed with saturated NaCl.

Method D (alternative approach):

- Reactants : Pre-activated acyl imidazole intermediate

- Solvent : Dichloromethane

- Conditions : 0°C to room temperature, 12 hours

- Yield : 70%

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

MIBK extraction in Method C simplifies large-scale purification, whereas Method D requires chromatography, which is less practical industrially.

Critical Challenges and Process Optimization

Regioselectivity in Methylation

The electron-rich thiophene ring risks over-alkylation. Patent CN110691777A addresses this by slow addition of methyl iodide at low temperatures, suppressing di-substitution.

Amide Bond Formation Side Reactions

Competitive hydrolysis of 3-morpholin-4-ylpropanoyl chloride is mitigated using anhydrous MIBK and molecular sieves. Excess EDC (1.5 eq) ensures complete activation of the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the substituents at the 5-position of the thiophene ring and the ester groups (methyl vs. ethyl). Key examples include:

Physicochemical Properties

Biological Activity

Dimethyl 3-methyl-5-(3-morpholin-4-ylpropanoylamino)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with two carboxylate groups and an amide linkage to a morpholine derivative. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can influence various signaling pathways, leading to therapeutic effects.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies demonstrate activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in animal models | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potent activity against tumor cells while sparing normal cells.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound over a period of two weeks, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Antimicrobial Action

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as an alternative antimicrobial agent.

Q & A

Q. What are the key steps and catalysts involved in synthesizing this thiophene-morpholine derivative?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of 3-morpholin-4-ylpropanoyl chloride with an amino-substituted thiophene precursor.

- Esterification : Use of methanol under acidic or basic conditions to form the dimethyl ester groups.

- Catalysis : Lewis acids like AlCl₃ or FeCl₃ are critical for facilitating intermediate reactions, such as cyclization or functional group activation .

Table 1: Common Catalysts and Their Roles

| Catalyst | Reaction Phase | Efficiency (%)* | Reference |

|---|---|---|---|

| AlCl₃ | Cyclization | 75–85 | |

| FeCl₃ | Acylation | 65–78 | |

| H₂SO₄ | Esterification | >90 | |

| *Efficiency based on reported yields in analogous syntheses. |

Q. How is the compound characterized for structural confirmation and purity?

Methodological approaches include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester/amide linkages.

- FTIR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and morpholine ring vibrations.

- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. What are the potential research applications of this compound?

- Medicinal Chemistry : As a kinase inhibitor scaffold due to the morpholine moiety’s affinity for ATP-binding pockets .

- Materials Science : Thiophene derivatives exhibit π-conjugation for optoelectronic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility .

- Temperature Gradients : Controlled heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

- Catalyst Loading : Titration of AlCl₃ (0.5–2.0 eq.) to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Assay Variability : Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Structural Analog Comparison : Test derivatives with modified morpholine or thiophene groups to isolate pharmacophores .

- Computational Docking : Use molecular dynamics simulations to predict binding modes and affinity differences .

Q. What strategies ensure compound stability under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene core .

- Lyophilization : Improve long-term stability by removing residual solvents that may catalyze hydrolysis .

Q. How does structural modification of the morpholine or thiophene groups impact reactivity?

Table 2: Impact of Substituent Modifications

| Modification Site | Effect on Reactivity/Activity | Reference |

|---|---|---|

| Morpholine N-atom | Alters hydrogen-bonding capacity | |

| Thiophene C5 | Modulates π-stacking in materials | |

| Ester Groups | Influences solubility and hydrolysis |

Methodological Notes

- Data Synthesis : Cross-referenced synthesis protocols () and characterization techniques () to ensure methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.